2-(2,2,2-Trifluoroethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroethyl)pyridin-3-amine is a fluorinated organic compound with the molecular formula C7H7F3N2. This compound is characterized by the presence of a trifluoroethyl group attached to the pyridine ring, which imparts unique chemical and physical properties. Fluorinated compounds like this one are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethyl)pyridin-3-amine typically involves the introduction of the trifluoroethyl group to the pyridine ring. One common method is the reaction of 3-aminopyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyridin-3-amine is largely dependent on its interaction with molecular targets. The trifluoroethyl group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The electron-withdrawing nature of the trifluoroethyl group can also affect the compound’s reactivity and stability, contributing to its overall bioactivity .
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar properties but differing in the position and nature of the fluorinated group.
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but with the amino group at a different position on the pyridine ring.
Uniqueness: 2-(2,2,2-Trifluoroethyl)pyridin-3-amine is unique due to the specific positioning of the trifluoroethyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H7F3N2 |
---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)4-6-5(11)2-1-3-12-6/h1-3H,4,11H2 |
InChI Key |
MUYWUGYIFYHIHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.